Functional Potency in Cell-Based Assays
GLP-1 receptor agonist 3 demonstrates potent GLP-1R agonism with EC50 values of 1.1 nM (Clone H6 cells) and 13 nM (Clone C6 cells) as determined by cAMP accumulation assays [1]. In cross-study comparisons using analogous cell-based systems, the peptide-based agonists semaglutide and liraglutide exhibit substantially higher potency, with reported EC50 values of 6.2 pM and 61 pM, respectively [2]. This quantitative difference (GLP-1R agonist 3 is approximately 177-fold less potent than semaglutide and 18-fold less potent than liraglutide in terms of EC50) highlights its distinct pharmacological profile and underscores its utility as a tool compound where intermediate potency is advantageous.
13 nM Clone C6
| Evidence Dimension | Functional GLP-1R agonism (EC50) |
|---|---|
| Target Compound Data | 1.1 nM (Clone H6), 13 nM (Clone C6) |
| Comparator Or Baseline | Semaglutide: 6.2 pM; Liraglutide: 61 pM |
| Quantified Difference | GLP-1R agonist 3 is ~177x less potent than semaglutide; ~18x less potent than liraglutide |
| Conditions | cAMP accumulation assay in GLP-1R-expressing cell lines (Clone H6, Clone C6) for target; BHK or CHO cells expressing human GLP-1R for comparators. |
Why This Matters
This data allows researchers to select GLP-1R agonist 3 for studies where a less potent, potentially more titratable small-molecule tool is required, avoiding the supraphysiological receptor activation often associated with high-potency peptide agonists.
- [1] Aspnes, G. E., et al. GLP-1 receptor agonists and uses thereof. Patent WO2018109607A1, 2018. View Source
- [2] Bertin Bioreagent. Semaglutide (acetate) Datasheet. View Source
